molecular formula C21H32N4O6S B12742412 N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide CAS No. 81717-45-5

N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide

Cat. No.: B12742412
CAS No.: 81717-45-5
M. Wt: 468.6 g/mol
InChI Key: GTNKUNASXBPFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is a complex organic compound with a molecular formula of C30H50N4O6S This compound is characterized by its unique structure, which includes a decylamino group, an oxoacetyl group, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide typically involves multiple steps. One common method includes the reaction of decylamine with oxoacetic acid to form the decylamino oxoacetyl intermediate. This intermediate is then reacted with 4-aminophenylsulfonyl chloride to form the sulfonylated product. Finally, the product is reacted with N’-methylethanediamine to yield the desired compound. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may also include purification steps such as crystallization, filtration, and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular pathways and biological processes, contributing to its observed effects in various applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-Bromophenyl)sulfonyl)benzoyl-L-valine
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-Acyl-α-amino ketones

Uniqueness

N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

81717-45-5

Molecular Formula

C21H32N4O6S

Molecular Weight

468.6 g/mol

IUPAC Name

N'-[4-[[2-(decylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide

InChI

InChI=1S/C21H32N4O6S/c1-3-4-5-6-7-8-9-10-15-23-19(27)20(28)24-16-11-13-17(14-12-16)32(30,31)25-21(29)18(26)22-2/h11-14H,3-10,15H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)(H,25,29)

InChI Key

GTNKUNASXBPFOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.